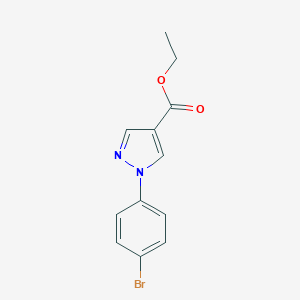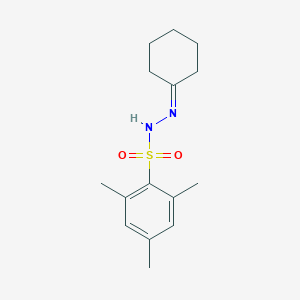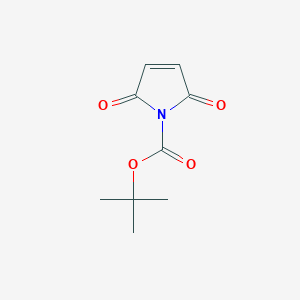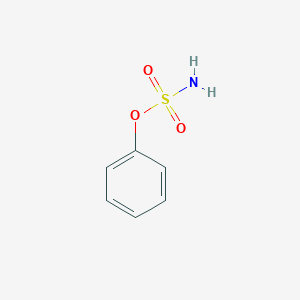
2-溴-3-甲基吡啶 1-氧化物
描述
“2-Bromo-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H6BrNO . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-Bromo-3-methylpyridine 1-oxide” can be achieved through various methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . Another method involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methylpyridine 1-oxide” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-methylpyridine 1-oxide” include a refractive index of n20/D 1.568, a boiling point of 218-219 °C, and a density of 1.544 g/mL at 25 °C .
科学研究应用
合成与化学应用
2-溴-3-甲基吡啶 1-氧化物是生产各种化合物的中间体。它的应用包括:
烟碱类杀虫剂的生产:它用作合成烟碱类杀虫剂(如吡虫啉和啶虫脒)的中间体。为了提高效率和安全性,已经开发了其相关化合物 3-甲基吡啶-N-氧化物的改进合成方法 (桑福宁等,2020)。
在杂炔化学中的应用:它与液氨中的钾酰胺反应生成氨基化合物的混合物,这对于研究反应机理至关重要 (R. J. Martens & H. J. Hertog, 2010)。
结构与光谱研究:其衍生物,如 2-溴-4-硝基吡啶 N-氧化物,已经过晶体结构和振动光谱的研究,提供了对分子相互作用和结构的见解 (J. Hanuza 等,2002)。
化学反应研究
反应性分析:已经进行研究以了解类似化合物(如 2-甲基吡啶-N-氧化物)在各种条件下的反应行为。这有助于预测和控制化学过程中的反应途径 (Lina R. Saenz 等,2009)。
了解反应机理:研究 3-溴吡啶 1-氧化物及其衍生物如何与液氨中的各种试剂反应,为消除-加成机理提供了有价值的见解 (R. Peereboom & H. J. Hertog, 2010)。
新的合成方法:已经开发了使用 2-叠氮吡啶 1-氧化物合成 6H-1,2-恶嗪-6-酮等化合物的新的合成方法,证明了这些化合物在化学合成中的多功能性 (R. Abramovitch 等,1976)。
生物化学和药物研究
- 溴结构域配体的发现:与 2-溴-3-甲基吡啶 1-氧化物相关的 3-氨基-2-甲基吡啶的衍生物已被识别为 BAZ2B 溴结构域的配体,在药物化学中显示出潜力 (J. Marchand 等,2016)。
安全和危害
属性
IUPAC Name |
2-bromo-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQYFPHUNLDWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538688 | |
| Record name | 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpyridine 1-oxide | |
CAS RN |
19230-57-0 | |
| Record name | Pyridine, 2-bromo-3-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





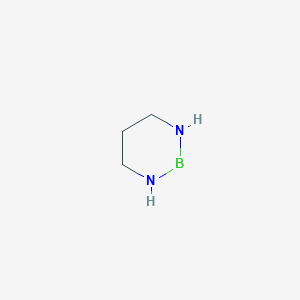
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
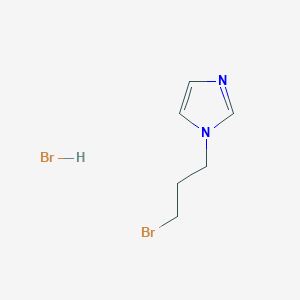
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
